N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

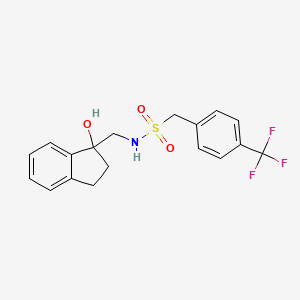

This compound features a methanesulfonamide core substituted with a 4-(trifluoromethyl)phenyl group and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl moiety. Its structural uniqueness lies in the fused bicyclic indenyl system, which distinguishes it from simpler aromatic or heterocyclic analogs .

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-7-5-13(6-8-15)11-26(24,25)22-12-17(23)10-9-14-3-1-2-4-16(14)17/h1-8,22-23H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHRZYJBLVVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Indene moiety : Provides unique chemical properties.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Methanesulfonamide linkage : Imparts stability and potential for bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |

The minimum inhibitory concentrations (MICs) suggest that this compound may possess both bacteriostatic and bactericidal properties, as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4 .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be inferred from related studies on similar sulfonamide derivatives. These compounds have been shown to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 20+ | Modulation of NF-kB activity |

Research indicates that certain substitutions on the phenyl ring can enhance anti-inflammatory effects, suggesting that structural modifications may optimize therapeutic outcomes .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various compounds with trifluoromethyl groups, this compound demonstrated potent activity against MRSA isolates, indicating a promising avenue for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

Another investigation highlighted the compound's ability to inhibit NF-kB translocation in cellular models, showcasing its potential as an anti-inflammatory agent. This mechanism is vital for developing therapies for chronic inflammatory diseases .

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- In vivo studies : To validate the efficacy and safety profile.

- Mechanistic studies : To elucidate the pathways involved in its biological activities.

- Structural optimization : To enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogues and Key Features

Structural and Functional Insights

- Hydroxy-Dihydroindenyl vs. In contrast, analogs with indole (Analog 2) or furan-thiophene (Analog 4) substituents prioritize planar aromaticity for π-π stacking, which may improve solubility but reduce target specificity .

Trifluoromethyl Phenyl Group :

All compounds share a 4-(trifluoromethyl)phenyl group, a hallmark of modern drug design for its electron-withdrawing effects and resistance to oxidative metabolism. However, Analog 3 incorporates an additional trifluoromethylsulfonyl group, creating extreme electronegativity that may limit bioavailability .Synthetic Complexity :

The target compound’s synthesis likely involves multi-step coupling (e.g., reductive amination or Suzuki-Miyaura reactions) to integrate the hydroxy-dihydroindenyl group. Analog 2 was synthesized via a one-step amide coupling (43% yield), suggesting the target compound’s bicyclic system adds synthetic challenges .

Pharmacological and Physical Properties

Research Findings and Implications

- TRPV1 Antagonist Analogs : Compounds like Analog 1 (Amgen’s TRPV1 antagonists) highlight the importance of sulfonamide groups in modulating ion channel activity. The target compound’s hydroxy-dihydroindenyl group may offer improved blood-brain barrier penetration compared to bulkier tert-butyl substituents in Analog 1 .

- Anti-Inflammatory Activity : Analog 2’s indole-sulfonamide hybrid demonstrates dual enzyme inhibition, suggesting the target compound could be repurposed for inflammatory diseases if its substituents align with COX-2/5-LOX binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.